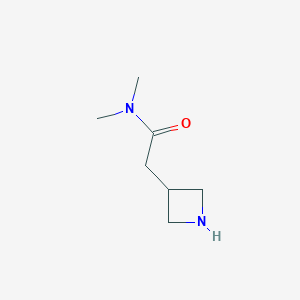![molecular formula C15H22N2 B1400085 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1437486-43-5](/img/structure/B1400085.png)
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features both a piperidine and a benzoazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, adds to its importance in drug design and synthesis .
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a suitable benzoazepine precursor can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a base such as triethylamine . Industrial production methods often aim to optimize yield and purity, utilizing scalable reactions and efficient purification techniques .
Chemical Reactions Analysis
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert certain functional groups to their corresponding alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and are widely used in drug design due to their pharmacological activity.
Benzoazepine derivatives: These compounds contain the benzoazepine ring and are known for their potential therapeutic effects.
The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple biological targets and exhibit diverse pharmacological properties .
Properties
IUPAC Name |
1-piperidin-4-yl-2,3,4,5-tetrahydro-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-7-15-13(5-1)6-3-4-12-17(15)14-8-10-16-11-9-14/h1-2,5,7,14,16H,3-4,6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXUJZJSMVZMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1400003.png)


![4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B1400008.png)







![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)


